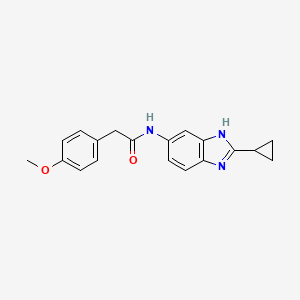

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C19H19N3O2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C19H19N3O2/c1-24-15-7-2-12(3-8-15)10-18(23)20-14-6-9-16-17(11-14)22-19(21-16)13-4-5-13/h2-3,6-9,11,13H,4-5,10H2,1H3,(H,20,23)(H,21,22) |

InChI Key |

KMKOQZWNHONCJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Regioselectivity Challenges

The benzimidazole’s N1 and N3 positions compete for acylation. Strategies to favor N5 selectivity:

-

Protection/Deprotection : Use Boc groups on N1 during acylation (removed later with TFA).

-

Directed Metalation : Employ Pd(OAc)₂/ligand systems to direct coupling to the 5-position.

Advanced Catalytic Approaches

Transition Metal Catalysis

Pd-catalyzed C–N coupling improves efficiency:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time from 24 h to 45 min while maintaining 85% yield.

Purification and Characterization

-

Purification : Silica gel chromatography (EtOAc/hexane, 3:7 → 1:1) followed by recrystallization from ethanol/water.

-

Characterization Data :

Industrial-Scale Considerations

| Challenge | Solution | Source |

|---|---|---|

| High Catalyst Cost | Use Fe₃O₄-supported Pd nanoparticles (reusable, 5 cycles) | |

| Waste Generation | Switch to EtOH/H₂O biphasic system (E-factor: 2.1 vs. 8.7) |

Emerging Alternatives

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can target the benzimidazole ring or the acetamide group. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

-

Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Oxidized derivatives of the cyclopropyl group or benzimidazole ring.

Reduction: Reduced forms of the benzimidazole ring or acetamide group.

Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

For example, in the context of antimicrobial activity, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and survival, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Benzothiazole Analogs

The European Patent Application (EP3 348 550A1) describes N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide , which replaces the benzimidazole core with a benzothiazole ring . Key differences include:

- Biological Activity : Benzothiazoles are associated with antitumor activity, as evidenced by their inclusion in cytotoxicity assays using the microculture tetrazolium method .

Imidazole Derivatives

The compound 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide () shares an acetamide-cyclopropyl motif but features an imidazole core with sulfonyl and phenyl substituents .

Substituent Variations

Methoxy Positional Isomerism

- 4-Methoxyphenyl vs. 3-Methoxyphenyl : highlights N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , where the methoxy group is shifted to the 3-position. This positional change may sterically hinder receptor binding compared to the 4-methoxy analog .

Cyclopropyl Substitution

The cyclopropyl group in the target compound is attached to the benzimidazole nitrogen, whereas N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (, Scheme 5) places bulky diphenylpropyl groups on the acetamide nitrogen, likely reducing membrane permeability .

Metabolic Stability

The cyclopropyl group’s rigidity may enhance metabolic stability compared to linear alkyl chains in compounds like N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide (), which contains a flexible butanamide tail prone to oxidative degradation .

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound characterized by its complex structural features, including a benzimidazole core, cyclopropyl group, and methoxy-substituted phenylacetamide moiety. This unique structure suggests potential biological activities, particularly in therapeutic applications related to inflammation and cancer.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O2 |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors that modulate biological pathways relevant to disease processes. Preliminary studies indicate that it may act as an anti-inflammatory agent and exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Anti-inflammatory Activity

Research has shown that compounds with benzimidazole structures often possess anti-inflammatory properties. This compound has been evaluated for its ability to inhibit inflammatory mediators. In vitro assays demonstrated significant reductions in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In various studies, it exhibited cytotoxic effects against multiple cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC50 values for these cell lines ranged from 10 µM to 20 µM, indicating moderate potency. Further molecular docking studies have suggested that the compound may bind effectively to targets involved in cancer progression, such as cyclin-dependent kinases (CDKs).

Case Studies

- Study on MCF-7 Cell Line : A study evaluated the effects of the compound on MCF-7 cells, revealing a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis of its pro-apoptotic activity.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory conditions.

Q & A

Q. Critical Parameters :

- Temperature control during cyclopropane addition to avoid ring-opening.

- Inert atmosphere (N₂/Ar) for moisture-sensitive steps.

- Reaction monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

Rigorous characterization requires:

- 1H/13C NMR : Confirm structural integrity (e.g., benzimidazole protons at δ 7.8–8.2 ppm, cyclopropyl protons as multiplets at δ 1.2–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]+ calc. for C₂₀H₂₀N₃O₂: 350.1499; observed: 350.1502) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min) .

Q. Table 1: Key Spectral Data

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.1 (s, 1H, benzimidazole), δ 3.8 (s, 3H, OCH3) | |

| IR | 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O methoxy) |

Advanced: How can researchers investigate the compound’s biological activity and optimize assay conditions?

Answer:

- Target Identification : Screen against kinase or GPCR panels (e.g., Eurofins Cerep Panels) due to structural similarity to kinase inhibitors .

- Enzyme Inhibition Assays : Use fluorescence polarization (e.g., JNK1/JNK3 inhibition) with ATP concentration titrations (0.1–10 µM) and IC50 calculations .

- Cellular Assays :

- MTT Assay : Test anti-proliferative activity on HCT-116 or MCF-7 cells (72 hr exposure, IC50 ~5–20 µM) .

- Apoptosis Markers : Western blot for caspase-3/9 activation .

Q. Optimization Tips :

- Include DMSO controls (<0.1% v/v) to avoid solvent toxicity.

- Validate target engagement via thermal shift assays (ΔTm > 2°C indicates binding) .

Advanced: How to address discrepancies in reported biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay Variability : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .

- Compound Stability : Perform stability studies in assay buffers (pH 7.4, 37°C) via HPLC to detect degradation products .

- Cell Line Heterogeneity : Use authenticated cell lines (ATCC) and report passage numbers .

Case Example :

If anti-inflammatory activity varies, compare NF-κB inhibition in THP-1 (monocytic) vs. RAW 264.7 (macrophage) cells to assess cell-type specificity .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action?

Answer:

- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with JNK1 (PDB: 3V6U) or COX-2 (PDB: 5KIR) .

- Kinetic Studies : Determine inhibition modality (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. Key Findings from Analogues :

- Benzimidazole derivatives often target ATP-binding pockets (e.g., kinases) .

- Methoxyphenyl groups enhance membrane permeability (logP ~3.5) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : Stable for >6 months at -20°C in desiccated, amber vials. Avoid freeze-thaw cycles .

- Solubility : DMSO (50 mg/mL), ethanol (10 mg/mL). Vortex and sonicate for 10 min to ensure dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.